![molecular formula C13H13Cl2NS B2561400 2-[(3-Chlorobenzyl)thio]aniline hydrochloride CAS No. 1049756-96-8](/img/structure/B2561400.png)

2-[(3-Chlorobenzyl)thio]aniline hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

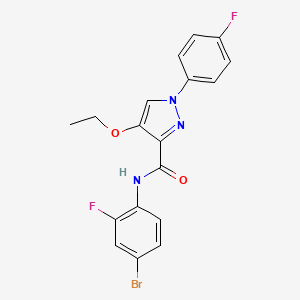

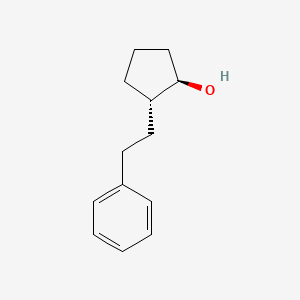

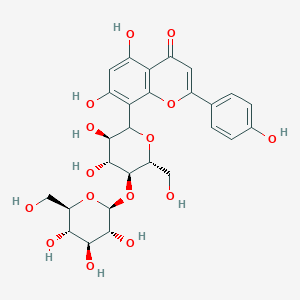

“2-[(3-Chlorobenzyl)thio]aniline hydrochloride” is a chemical compound with the molecular formula C13H13Cl2NS . It has an average mass of 286.220 Da and a monoisotopic mass of 285.014587 Da .

Molecular Structure Analysis

The InChI code for “2-[(3-Chlorobenzyl)thio]aniline hydrochloride” is "1S/C13H12ClNS.ClH/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;/h1-8H,9,15H2;1H" . This code provides a detailed description of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen

Potential Biological Activity

- Research on new substituted anilides of the heterocyclic series, including compounds related to “2-[(3-Chlorobenzyl)thio]aniline hydrochloride,” has shown that these compounds could be biologically interesting. This is particularly true for amidino-substituted anilides prepared in the form of water-soluble hydrochlorides or hydroiodides, which might be due to their molecular and crystal structures facilitating various intermolecular hydrogen bonds formation, potentially responsible for biological activity (I. Jarak, G. Pavlović, G. Karminski-Zamola, 2007).

Corrosion Inhibition

- A compound closely related to “2-[(3-Chlorobenzyl)thio]aniline hydrochloride” demonstrated efficient corrosion inhibition on mild steel in acidic environments. The study showed that such compounds adsorb significantly to the metal surface, suggesting their potential as effective corrosion inhibitors (Murat Farsak, Hülya Keleş, M. Keleş, 2015).

Synthetic Methodologies and Chemical Transformations

- The synthesis of polyurethane cationomers incorporating anil groups, including structures similar to “2-[(3-Chlorobenzyl)thio]aniline hydrochloride,” has been explored. These compounds were synthesized to obtain polymeric films with fluorescent properties, highlighting the versatility of such anilines in polymer chemistry and materials science (E. Buruianǎ, M. Olaru, M. Strat, G. Strat, B. Simionescu, 2005).

- In another study, the synthesis of [13C7]3,5‐dichlorobenzylamine hydrochloride from [13C6]aniline showcases the application of anilines in producing labeled compounds for LC-MS assays, indicating their importance in analytical chemistry and pharmaceutical research (S. Harwood, 2004).

Adsorption and Environmental Applications

- Anilines, including chloroaniline derivatives, have been employed as adsorbents for the removal of aromatic organic compounds from water. This indicates their potential use in environmental cleanup and water treatment processes, where their adsorption capacities can be leveraged to remove pollutants (Han Yan, Hu Wu, Kun Li, Yawen Wang, X. Tao, Hu Yang, Aimin Li, R. Cheng, 2015).

Eigenschaften

IUPAC Name |

2-[(3-chlorophenyl)methylsulfanyl]aniline;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12ClNS.ClH/c14-11-5-3-4-10(8-11)9-16-13-7-2-1-6-12(13)15;/h1-8H,9,15H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWKMHEBPVSPBTC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)N)SCC2=CC(=CC=C2)Cl.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13Cl2NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-benzyl-2-(3-(2-phenoxyacetamido)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-2-yl)acetamide](/img/structure/B2561325.png)

![N-(2,4-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-1(2H)-yl]acetamide](/img/no-structure.png)

![N-[2-[3-[2-(2,4-difluoroanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]thiophene-2-carboxamide](/img/structure/B2561339.png)

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-nitrobenzamide](/img/structure/B2561340.png)